molecular formula C17H19BrO5 B2410404 2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate CAS No. 384365-07-5

2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2410404
CAS No.: 384365-07-5
M. Wt: 383.238
InChI Key: KULQYOMHHFQPGW-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of bromine, methoxy, and carboxylate groups adds to its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-2-methyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO5/c1-10(2)9-22-15-7-12-14(8-13(15)18)23-11(3)16(12)17(19)21-6-5-20-4/h7-8H,1,5-6,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULQYOMHHFQPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=C)C)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable benzofuran derivative, followed by the introduction of the methoxyethyl and carboxylate groups through esterification and alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Acids and Bases: For esterification and hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of functional groups like bromine and methoxy can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A related compound with a similar bromine and methyl group arrangement.

    2-Bromo-5-methoxybenzoic acid: Another compound with a bromine and methoxy group, but with a different core structure.

    1-Bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethyl group but differs in the overall structure.

Uniqueness

2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is unique due to its benzofuran core and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methoxyethyl 6-bromo-2-methyl-5-((2-methylallyl)oxy)benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H24BrO4C_{20}H_{24}BrO_4. The structure features a benzofuran ring, which is known for its diverse biological activities. The presence of substituents such as methoxy and bromo groups can significantly influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit notable anticancer properties. In vitro studies have demonstrated that various benzofuran derivatives can inhibit the growth of cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. For instance, compounds with similar structural motifs have shown IC50 values indicating effective cytotoxicity against these cell lines.

CompoundCell LineIC50 (µM)Activity
Benzofuran Derivative AA54912Moderate
Benzofuran Derivative BHeLa10High
2-Methoxyethyl 6-bromo...A549 & HeLaTBDTBD

The specific anticancer activity of this compound has not been fully characterized in available literature, but its structural similarities to active compounds suggest potential efficacy.

Antimicrobial Activity

Benzofuran derivatives have also demonstrated broad-spectrum antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical enzymes.

Anti-inflammatory and Antioxidant Effects

In addition to anticancer and antimicrobial activities, benzofuran compounds are recognized for their anti-inflammatory and antioxidant properties. These effects are crucial in mitigating oxidative stress-related diseases and inflammatory conditions.

Case Studies

  • Anticancer Study : A study evaluated several benzofuran derivatives, revealing that certain modifications led to enhanced activity against cancer cell lines. The best-performing compound exhibited significant morphological changes in treated cells, indicating effective cytotoxicity.
  • Antimicrobial Evaluation : In a comparative study, various benzofuran derivatives were tested against common pathogens. The results showed that some compounds had minimum inhibitory concentrations (MICs) as low as 2.5 µg/mL, suggesting strong antimicrobial potential.

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